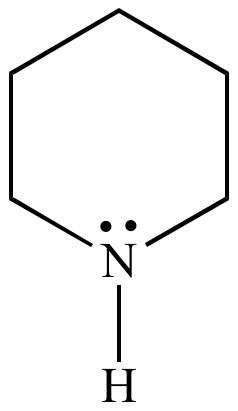

![molecular formula C14H24N2O3 B1521075 tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate CAS No. 923009-54-5](/img/structure/B1521075.png)

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-7-14(10-16)6-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWUGEIFXRKYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662900 | |

| Record name | tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923009-54-5 | |

| Record name | tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: Physicochemical Properties and Synthetic Insights

This guide offers a comprehensive technical overview of tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, with a particular focus on its basicity, and explore relevant synthetic strategies and characterization methods. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering the use of this spirocyclic scaffold in their research endeavors.

Introduction: The Significance of Spirocyclic Scaffolds

In the realm of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pharmacological profiles. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of compounds. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, potentially leading to enhanced target specificity, improved physicochemical properties, and novel intellectual property positions. The rigid nature of the spirocyclic core can also pre-organize appended functional groups in a defined spatial orientation, which can be crucial for potent and selective interactions with biological targets.

This compound belongs to this promising class of molecules. Its structure combines a piperidine ring, a common motif in many successful drugs, with a lactam-containing ring, all centered around a spirocyclic carbon. The presence of a Boc-protected amine and an amide functionality provides opportunities for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. Understanding the fundamental properties of this core structure, especially its basicity, is paramount for its effective utilization in drug design and development.

Physicochemical and Basic Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a key property to consider is its basicity, which will influence its solubility, membrane permeability, and potential for off-target interactions.

Basicity Analysis: The Impact of Amide and Boc-Protected Nitrogens

The structure of this compound contains two nitrogen atoms, each with distinct electronic environments that profoundly affect their basicity.

-

The Lactam Nitrogen (N4): The nitrogen at position 4 is part of a lactam (a cyclic amide). The lone pair of electrons on this nitrogen is significantly delocalized through resonance with the adjacent carbonyl group. This delocalization drastically reduces the availability of the lone pair for protonation, rendering the lactam nitrogen essentially non-basic under physiological conditions. Amides are generally considered neutral functional groups in the context of acid-base chemistry.

-

The Boc-Protected Nitrogen (N10): The nitrogen at position 10 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an electron-withdrawing group due to the adjacent carbonyl moiety. The lone pair on the N10 nitrogen is also involved in resonance with the Boc carbonyl group, which significantly decreases its basicity compared to a typical secondary amine. While not as non-basic as the lactam nitrogen, a Boc-protected amine is considered a very weak base and is generally non-protonated at physiological pH. The primary role of the Boc group is, in fact, to render the amine non-nucleophilic and non-basic, allowing for selective reactions at other sites of the molecule.

Due to the electronic effects of the adjacent carbonyl groups on both nitrogen atoms, This compound is expected to be a non-basic compound. It is unlikely to be protonated in the physiological pH range of 1 to 8. This has important implications for its use in drug discovery, as it is less likely to engage in off-target interactions mediated by basicity, such as hERG channel inhibition, which is a common liability for basic amines.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce in the public domain, we can predict some of its key properties based on its structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C14H24N2O3 | [1] |

| Molecular Weight | 268.36 g/mol | [1] |

| CAS Number | 923009-54-5 | [1] |

| Predicted pKa (most basic) | Very low (expected to be < 2) | Inferred from the nature of Boc-protected amines |

| Predicted LogP | ~1.5 - 2.5 | Estimation based on structure |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Low aqueous solubility is expected. | General chemical principles |

| Stability | The Boc group is labile to strong acidic conditions (e.g., trifluoroacetic acid, HCl) but stable to most basic and nucleophilic conditions. The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. | [2] |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical approach to the synthesis of the target molecule would involve the construction of the diazaspirocyclic core followed by the introduction of the Boc protecting group.

Caption: Retrosynthetic analysis of the target molecule.

A plausible forward synthesis could involve the following key steps:

-

Amide Coupling: Coupling of a suitable piperidine-4-carboxylic acid derivative with a protected 3-aminopropanoic acid derivative.

-

Intramolecular Cyclization: Deprotection and subsequent intramolecular cyclization to form the lactam ring and the spirocyclic core.

-

Boc Protection: Selective protection of the secondary amine at the N10 position with di-tert-butyl dicarbonate (Boc)₂O.

An alternative and potentially more efficient approach could start from a pre-formed piperidone derivative, as outlined in the experimental protocol below.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is a hypothetical pathway based on common reactions used for the synthesis of similar diazaspirocyclic compounds.

Step 1: Reductive Amination

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 3-aminopropionitrile (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise and continue stirring at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Purify the resulting secondary amine by column chromatography.

Step 2: Lactam Formation (Intramolecular Cyclization)

-

The product from Step 1 can be subjected to acidic hydrolysis to simultaneously cleave the Boc group and hydrolyze the nitrile to a carboxylic acid.

-

The resulting amino acid can then be cyclized to the lactam under standard peptide coupling conditions (e.g., using HATU or EDC/HOBt) or by heating in a high-boiling point solvent.

Step 3: Boc Protection

-

Dissolve the spirocyclic lactam from Step 2 in a solvent like dichloromethane or tetrahydrofuran.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure and purify the final product, this compound, by column chromatography or recrystallization.

Caption: A plausible synthetic workflow.

Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), as well as complex multiplets for the methylene protons of the two rings.

-

¹³C NMR would display a signal for the spiro carbon, two carbonyl carbons (one for the lactam and one for the Boc group), and the carbons of the piperidine and lactam rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the two carbonyl groups (C=O stretch), typically in the range of 1650-1750 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Applications in Drug Discovery

The diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The specific substitution pattern of this compound makes it a valuable starting point for the synthesis of a variety of potential therapeutic agents.

The Boc-protected nitrogen at position 10 can be deprotected under acidic conditions to reveal a secondary amine. This amine can then be functionalized in numerous ways, for example, through:

-

Reductive amination: to introduce a wide range of alkyl substituents.

-

Acylation: to form amides.

-

Sulfonylation: to form sulfonamides.

-

Arylation: through Buchwald-Hartwig or Ullmann coupling reactions.

This versatility allows for the rapid generation of libraries of compounds for screening against various biological targets. The lactam moiety also offers opportunities for modification, although it is generally less reactive than the secondary amine.

Derivatives of diazaspiro[5.5]undecanes have been investigated for a range of biological activities, including as:

-

Opioid receptor agonists and sigma-1 receptor antagonists for the treatment of pain. [3]

-

GABA-A receptor antagonists. [4]

-

CXCR3 inhibitors for inflammatory diseases. [5]

The non-basic nature of the core scaffold, as discussed earlier, can be a significant advantage in reducing off-target effects and improving the overall drug-like properties of the resulting molecules.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a rigid, three-dimensional scaffold with versatile handles for chemical modification. Its key feature is the presence of two nitrogen atoms with significantly attenuated basicity due to the electronic effects of adjacent carbonyl groups. This inherent non-basic character can be highly advantageous in the design of drug candidates with improved safety profiles. While specific experimental data for this compound is limited, its properties can be reliably inferred from fundamental chemical principles and data on analogous structures. The synthetic strategies outlined in this guide provide a practical roadmap for its preparation, opening the door to its broader application in the discovery of novel therapeutics.

References

- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.

- 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed.

- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.

- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton.

- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.

- tert-Butyl 5-oxo-1,4-diazaspiro[5.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.

- This compound.

- Compare the basic strength of the following compounds: (a) Piperazine (b).. Filo.

- Tuning basicity. Cambridge MedChem Consulting.

- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern

- tert-Butyl 4-oxa-1,9-diazaspiro[5.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

- tert-Butyl 1-oxa-4,9-diazaspiro(5.5)

- tert-Butyl 1-oxo-2,9-diazaspiro[5.

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF.

- pKa values bases. Chair of Analytical Chemistry.

- tert-butyl 10-methyl-5-oxo-1,4,9-triazaspiro[5.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- Application Note – N-Boc protection. Sigma-Aldrich.

- (PDF) Selective Mono‐BOC Protection of Diamines.

- Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relax

- Selective Mono-Boc-Protection of Bispidine. Sciforum.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Deprotection of N-Boc group present in amino acids and other derivatives a.

- Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry.

- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon

- Efficient, continuous N-Boc deprotection of amines using solid acid c

- Deprotection of N-Boc Groups Under Continuous Flow High Temper

- tert-Butyl 7-hydroxy-2-azaspiro[5.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

- tert-butyl 10,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.

- 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.

- Tert-Butyl 3,9-diazaspiro[5.

- tert-butyl 5-oxo-1,4,9-triazaspiro[5.

Sources

- 1. 923009-54-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Introduction

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is a unique spirocyclic compound featuring a bicyclic system containing two nitrogen atoms, one of which is protected by a tert-butoxycarbonyl (Boc) group. Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their three-dimensional nature, which can lead to improved physicochemical properties and novel pharmacological profiles. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines a robust synthetic strategy, and details experimental protocols for its thorough characterization. This document is intended for researchers, scientists, and drug development professionals working with novel heterocyclic entities.

Molecular Identity and Structure

The foundational identity of this compound is established by its chemical formula, molecular weight, and unique identifiers.

| Identifier | Value |

| CAS Number | 923009-54-5[1] |

| Molecular Formula | C₁₄H₂₄N₂O₃[1] |

| Molecular Weight | 268.36 g/mol [1] |

| MDL Number | MFCD08461384[1] |

The spirocyclic core of this molecule, a 4,10-diazaspiro[5.5]undecane system, imparts significant conformational rigidity. The presence of a lactam (the 5-oxo group) and a Boc-protected amine introduces key functional handles for further synthetic modifications, making it a valuable building block in drug discovery.

Physicochemical Properties: Known and Predicted

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While experimental data for this specific molecule is limited in publicly accessible literature, we can infer many of its characteristics based on its structure and data from analogous compounds.

| Property | Value/Prediction | Rationale and Context |

| Appearance | White to off-white solid | Based on typical appearance of similar N-Boc protected spirocyclic amines. |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | The high molecular weight and presence of polar functional groups suggest a solid state. |

| Boiling Point | Not experimentally determined. Predicted to be > 400 °C. | High boiling points are characteristic of compounds with multiple hydrogen bond donors/acceptors and a rigid scaffold. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) and sparingly soluble in non-polar solvents and water. | The Boc group increases lipophilicity, while the lactam and secondary amine contribute to polarity. |

| pKa | Not experimentally determined. The secondary amine is expected to be basic. | The pKa of the protonated secondary amine is likely in the range of 8-10, typical for cyclic secondary amines. The lactam nitrogen is non-basic due to resonance. |

| LogP | Not experimentally determined. Predicted to be in the range of 1.5-2.5. | This prediction balances the lipophilic Boc group and spirocyclic core with the polar lactam and amine functionalities. |

| Hazard | Irritant[1] | As indicated by supplier information, appropriate personal protective equipment should be used when handling this compound. |

Synthetic Strategy: A Proposed Pathway

A general strategy for the synthesis of similar spirocyclic cores often begins with the formation of the spirocyclic framework through cyclization reactions, followed by functional group manipulations and the introduction of protecting groups. For instance, the synthesis of analogous azaspiro[5.5]undecane systems can be achieved from piperidine or related nitrogen-containing cyclic ketone precursors.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target molecule.

Comprehensive Characterization: Experimental Protocols

To ensure the identity, purity, and structural integrity of this compound, a suite of analytical techniques should be employed. The following section details the rationale and step-by-step protocols for these essential characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the chemical structure of an organic molecule. ¹H NMR will confirm the presence and connectivity of hydrogen atoms, while ¹³C NMR will identify the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to establish detailed connectivity.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Expected signals: Resonances for the tert-butyl protons (singlet, ~1.4 ppm), aliphatic protons of the spirocyclic core (multiplets, 1.5-4.0 ppm), and the NH proton (broad singlet, may be solvent dependent).

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Expected signals: Resonances for the quaternary carbon of the Boc group (~80 ppm), the carbonyl of the Boc group (~155 ppm), the lactam carbonyl (~170 ppm), and the aliphatic carbons of the spiro-system.

-

-

Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural information.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 269.18. Other adducts such as [M+Na]⁺ may also be observed.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~3300 cm⁻¹: N-H stretch of the secondary amine and lactam.

-

~2950 cm⁻¹: C-H stretches of the aliphatic and tert-butyl groups.

-

~1700 cm⁻¹: C=O stretch of the Boc-carbonyl.

-

~1650 cm⁻¹: C=O stretch of the lactam carbonyl.

-

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a crucial technique for determining the purity of the compound.

Protocol:

-

System Preparation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm and 254 nm.

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at approximately 1 mg/mL.

-

Injection and Analysis: Inject 5-10 µL of the sample solution and run the gradient method.

-

Data Analysis: Integrate the peak areas to determine the purity of the compound. A single major peak is indicative of high purity.

Diagram of Analytical Workflow

Caption: Analytical workflow for comprehensive characterization.

Conclusion

This compound represents a valuable scaffold for the development of novel chemical entities. While detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive framework for its understanding, synthesis, and characterization based on established chemical principles and data from analogous structures. The proposed synthetic and analytical workflows offer a robust starting point for researchers and drug developers interested in exploring the potential of this and related spirocyclic systems.

References

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Introduction

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its spirocyclic nature, incorporating a piperidine ring and a lactam, provides a three-dimensional architecture that is a desirable feature in the design of novel therapeutic agents. This guide offers a comprehensive overview of a robust and logical synthetic pathway to this valuable building block, delving into the causality behind experimental choices and providing detailed protocols grounded in established chemical principles.

The strategic importance of spirocyclic systems in drug discovery cannot be overstated. These frameworks, containing a single atom as the junction of two rings, offer conformational rigidity and novel exit vectors for substituent placement, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The target molecule, with its embedded lactam and protected piperidine nitrogen, presents a versatile platform for further chemical elaboration.[3]

This guide will focus on a convergent synthesis strategy, beginning with the preparation of key piperidone intermediates and culminating in a spirocyclization to form the desired diazaspiro[5.5]undecane core.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points towards a key intramolecular cyclization step, such as a Dieckmann condensation or a related lactamization, as the ring-forming event. This approach simplifies the synthesis into the preparation of a linear precursor containing both the piperidine and the acyclic amide components.

The chosen forward synthesis hinges on the following key transformations:

-

Protection of a Piperidone Precursor: The synthesis commences with a commercially available piperidone derivative. The nitrogen atom of the piperidine ring is protected to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.

-

Reductive Amination: A crucial carbon-nitrogen bond is formed via reductive amination. This reaction couples the protected piperidone with a suitable amine, introducing the side chain necessary for the subsequent cyclization.

-

Amide Formation: The primary amine of the side chain is acylated to introduce the ester moiety required for the final ring-closing step.

-

Intramolecular Cyclization: The synthesis culminates in an intramolecular condensation to construct the spiro-lactam core.

This strategic approach allows for the efficient assembly of the complex spirocyclic architecture from readily available starting materials.

Synthesis Pathway Visualization

Caption: A streamlined workflow for the synthesis of the target spiro-lactam.

Detailed Experimental Protocols

Part 1: Synthesis of Key Intermediates

1.1 Synthesis of N-Boc-4-piperidone

The synthesis begins with the protection of the secondary amine of 4-piperidone. The tert-butoxycarbonyl (Boc) protecting group is introduced to prevent unwanted side reactions at the nitrogen atom in subsequent steps. This is a standard and highly efficient transformation.

Protocol:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.[4]

-

Add di-tert-butyl dicarbonate (Boc₂O, 34 g, 168 mmol) in portions over a 5-minute period, followed by 4-dimethylaminopyridine (DMAP, 0.4 g, 3 mmol).[4]

-

Stir the resulting solution at ambient temperature for 20 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the crude residue in dichloromethane (100 mL).

-

Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and saturated NaCl solution (50 mL).[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield 1-Boc-4-piperidone as a white solid in quantitative yield.[4]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 4-Piperidone monohydrate HCl | 153.61 | 20.0 | 131 |

| Triethylamine | 101.19 | 19.2 | 190 |

| Di-tert-butyl dicarbonate | 218.25 | 34 | 168 |

| 4-Dimethylaminopyridine | 122.17 | 0.4 | 3 |

| Methanol | 32.04 | 300 mL | - |

1.2 Synthesis of tert-Butyl 4-(cyanomethylamino)piperidine-1-carboxylate

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. In this step, N-Boc-4-piperidone is reacted with aminoacetonitrile in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB), to form the secondary amine intermediate. STAB is particularly effective for the reductive amination of ketones.[5]

Protocol:

-

Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol), aminoacetonitrile hydrochloride (5.58 g, 60.2 mmol), and acetic acid (3.0 g, 50.2 mmol) in dichloromethane (100 mL) and cool in an ice bath.

-

Add sodium triacetoxyborohydride (15.9 g, 75.3 mmol) portion-wise to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with 100 mL of aqueous 2M NaOH and stir for 1 hour.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| N-Boc-4-piperidone | 199.27 | 10.0 | 50.2 |

| Aminoacetonitrile HCl | 92.52 | 5.58 | 60.2 |

| Acetic Acid | 60.05 | 3.0 | 50.2 |

| Sodium triacetoxyborohydride | 211.94 | 15.9 | 75.3 |

| Dichloromethane | 84.93 | 100 mL | - |

Part 2: Elaboration of the Side Chain

2.1 Synthesis of tert-Butyl 4-((2-ethoxy-2-oxoethyl)(cyanomethyl)amino)piperidine-1-carboxylate

The secondary amine is alkylated with ethyl bromoacetate to introduce the ester functionality required for the subsequent cyclization. This is a standard N-alkylation reaction.

Protocol:

-

To a solution of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate (10.0 g, 39.5 mmol) in acetonitrile (150 mL), add potassium carbonate (8.2 g, 59.2 mmol) and ethyl bromoacetate (7.2 g, 43.4 mmol).

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography to obtain tert-butyl 4-((2-ethoxy-2-oxoethyl)(cyanomethyl)amino)piperidine-1-carboxylate.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Intermediate Amine | 253.34 | 10.0 | 39.5 |

| Potassium Carbonate | 138.21 | 8.2 | 59.2 |

| Ethyl Bromoacetate | 167.00 | 7.2 | 43.4 |

| Acetonitrile | 41.05 | 150 mL | - |

Part 3: Spirocyclization

3.1 Synthesis of this compound

The final step is an intramolecular Dieckmann condensation to form the desired spiro-lactam.[6][7] The use of a strong base, such as sodium ethoxide, facilitates the deprotonation of the α-carbon to the cyano group, which then attacks the ester carbonyl to form the six-membered lactam ring.

Protocol:

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 g, 47.8 mmol) to anhydrous ethanol (100 mL) under an inert atmosphere.

-

To the sodium ethoxide solution, add a solution of tert-butyl 4-((2-ethoxy-2-oxoethyl)(cyanomethyl)amino)piperidine-1-carboxylate (10.0 g, 29.5 mmol) in anhydrous ethanol (50 mL) dropwise.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Linear Precursor | 339.43 | 10.0 | 29.5 |

| Sodium | 22.99 | 1.1 | 47.8 |

| Anhydrous Ethanol | 46.07 | 150 mL | - |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on well-established and high-yielding reactions, making it accessible to researchers with a solid foundation in organic synthesis. The resulting spiro-lactam is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The careful selection of protecting groups and reaction conditions ensures the successful construction of this intricate spirocyclic system.

References

-

Organic Letters. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ACS Publications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

- Google Patents. (2015). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

-

DTIC. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

PubMed Central. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]

-

ResearchGate. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Retrieved from [Link]

-

PubMed. (2013). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

ResearchGate. (2013). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

Sources

- 1. Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]

- 3. 923009-54-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

An In-depth Technical Guide to tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate (CAS 923009-54-5): A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate, a key chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, properties, and its emerging role as a versatile building block for the synthesis of novel therapeutics.

Core Molecular Profile

tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate , identified by CAS number 923009-54-5, is a heterocyclic organic compound.[1][2][3] Its structure features a unique spirocyclic system, where two rings share a single carbon atom. This arrangement provides a rigid, three-dimensional framework that is of increasing interest in modern drug design.

The molecule incorporates a piperidine and a piperidinone ring fused at a central carbon. One of the nitrogen atoms in the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for selective chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 923009-54-5 | [1][2][3] |

| Molecular Formula | C₁₄H₂₄N₂O₃ | [4][5][6] |

| Molecular Weight | 268.35 g/mol | [4][5] |

| IUPAC Name | tert-butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | [7] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC2)C2(C1)NC(=O)C | [7] |

| Predicted Boiling Point | 438.0±28.0 °C | [4] |

| Predicted Density | 1.13±0.1 g/cm³ | [4] |

The Strategic Value of the Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems are gaining prominence in drug discovery as they offer a pathway to novel chemical space with improved pharmacological properties.[8][9] The rigidity of the spirocyclic core can lead to higher binding affinity and selectivity for protein targets. Furthermore, the three-dimensional nature of these molecules can enhance their solubility and metabolic stability, key attributes for successful drug candidates.

The diazaspiro[5.5]undecane framework, in particular, is a valuable pharmacophore. It can be considered a bioisostere of more common piperidine and piperazine rings, which are prevalent in numerous approved drugs.[8] By replacing these traditional rings with a spirocyclic system, chemists can explore new interactions with biological targets and potentially circumvent existing patents.

Synthetic Utility and Key Reactions

The primary utility of tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate lies in its role as a versatile synthetic intermediate. The presence of multiple functional groups—a ketone, a Boc-protected amine, and a secondary amine—allows for a variety of chemical transformations.

Diagram 1: Key Reactive Sites

Caption: Reactive sites on the diazaspiro scaffold.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal a free secondary amine. This newly exposed amine can then be further functionalized.

Diagram 2: Boc Deprotection Workflow

Caption: A typical Boc deprotection protocol.

Reductive Amination of the Ketone

The ketone functionality is a prime site for introducing diversity. A common and powerful reaction is reductive amination. This involves reacting the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) to yield a new amine.

N-Functionalization of the Secondary Amine

The secondary amine within the piperidinone ring can undergo various reactions, including acylation with acid chlorides or anhydrides, and alkylation with alkyl halides. This allows for the attachment of a wide range of substituents, further expanding the chemical diversity of the resulting compounds.

Potential Applications in Drug Discovery

While specific biological activity for CAS 923009-54-5 has not been extensively reported in peer-reviewed literature, the diazaspiro[5.5]undecane scaffold is featured in several patents for the synthesis of biologically active molecules. This suggests its potential in the development of novel therapeutics for various diseases.

Based on the broader class of diazaspiro compounds, potential therapeutic areas include:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine and piperazine moieties. The diazaspiro scaffold could be used to develop novel inhibitors with improved properties.

-

Central Nervous System (CNS) Disorders: The rigid conformation of spirocycles can be advantageous for designing ligands that can cross the blood-brain barrier and interact with specific CNS targets.

-

Infectious Diseases: The structural diversity that can be generated from this scaffold makes it a promising starting point for the discovery of new antibacterial and antiviral agents.

Conclusion

tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules. Its unique spirocyclic structure and multiple points for chemical modification make it an attractive starting material for drug discovery programs aiming to explore novel chemical space. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational importance of this scaffold in generating diverse molecular libraries is clear.

References

-

Yuhan Chemical. tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10 .... Available from: [Link]

Sources

- 1. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]

- 2. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]

- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 923009-54-5 Cas No. | tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate | Matrix Scientific [matrixscientific.com]

- 7. tert-Butyl 8-oxo-2-azaspiro[5.5]undecane-2-carboxylate, 250 mg, CAS No. 2306276-55-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. 1363381-22-9|tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate|BLD Pharm [bldpharm.com]

The Spirocyclic Scaffold: A Technical Guide to the Discovery and History of Diazaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets is paramount. For decades, medicinal chemistry was largely dominated by flat, aromatic structures. However, the increasing complexity of therapeutic targets has necessitated a shift towards three-dimensional scaffolds that can better mimic natural ligands and interact with intricate protein binding sites. Among these, diazaspiro compounds—spirocyclic systems containing at least one nitrogen atom in each ring sharing a single spiro carbon—have emerged as a particularly privileged class of molecules. Their inherent rigidity, conformational pre-organization, and ability to project substituents into precise vectors in three-dimensional space offer significant advantages in the design of potent and selective therapeutics. This guide provides an in-depth exploration of the discovery and history of diazaspiro compounds, tracing their evolution from early concepts to their current prominence in modern drug development.

The Genesis of Spirocyclic Chemistry: von Baeyer's Vision

The conceptual framework for spirocyclic compounds was laid in the late 19th and early 20th centuries by the seminal work of German chemist Adolf von Baeyer . In 1900, von Baeyer coined the term "spiro" (from the Latin spīra, meaning "twist" or "coil") to describe bicyclic systems sharing a single common atom.[1] His extensive research into cyclic compounds, for which he was awarded the Nobel Prize in Chemistry in 1905, provided the fundamental understanding of ring strain and stability that would underpin the future synthesis of these complex architectures.[2][3]

While von Baeyer's work did not focus specifically on diazaspiro compounds, his synthesis of barbituric acid in 1864 can be seen as a conceptual precursor.[3] Barbituric acid, a diazacyclic compound, features a quaternary carbon that, while not a true spiro atom in the bicyclic sense, hinted at the potential for creating complex, multi-ring systems centered on a single carbon.

Early Synthetic Endeavors and the Dawn of Diazaspiro Chemistry

The deliberate synthesis of true diazaspiro compounds remained a significant challenge for decades following von Baeyer's initial work. The construction of the spirocyclic core, with its inherent steric hindrance, required the development of novel synthetic methodologies. Early approaches often relied on intramolecular cyclization reactions, where a linear precursor containing both nitrogen atoms and the necessary carbon framework was induced to form the bicyclic system.

One of the earliest classes of diazaspiro compounds to be systematically studied was the diazaspirohydantoins . These compounds, which feature a spiro-fused hydantoin ring, were investigated for their potential biological activities. The synthesis of these molecules often involved multi-step sequences, beginning with the formation of a cyanohydrin from a cyclic ketone, followed by reaction with an amine and subsequent cyclization to form the hydantoin ring.

The Modern Era: A Renaissance in Diazaspiro Synthesis

The mid-20th century and beyond witnessed a renaissance in the synthesis of diazaspiro compounds, driven by the development of powerful new synthetic methods and the increasing demand for novel scaffolds in drug discovery. This era saw the emergence of more efficient and versatile strategies for constructing the diazaspiro core, enabling the synthesis of a diverse range of complex molecules.

Palladium-Catalyzed Domino Reactions

One of the most significant advancements in diazaspiro synthesis has been the application of palladium-catalyzed domino reactions. These elegant processes allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.[4][5] A common strategy involves the palladium-catalyzed coupling of an aryl or vinyl halide with an appropriately functionalized amine, which then undergoes an intramolecular cyclization to form the diazaspiro scaffold.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Diazaspiro[4.5]decane Scaffold [4]

This protocol describes a one-pot synthesis of a diazaspiro[4.5]decane with an exocyclic double bond via a palladium-catalyzed domino reaction.

Materials:

-

Substituted aryl halide

-

Unactivated yne-en-yne

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., DMF or toluene)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the yne-en-yne (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv).

-

Add the anhydrous solvent and the base (2.0 equiv).

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane.

Intramolecular Cyclization Strategies

Intramolecular cyclization remains a cornerstone of diazaspiro synthesis. These methods involve the formation of one of the rings of the spirocycle by creating a bond between two atoms within the same molecule. A variety of cyclization strategies have been developed, including:

-

Reductive Amination: This method involves the reaction of a dicarbonyl compound with a diamine, followed by reduction of the resulting imines to form the diazaspirocycle.

-

Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system can be a powerful tool for constructing diazaspiro frameworks.

-

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been successfully applied to the synthesis of diazaspiro compounds containing unsaturated rings.

Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one via a Multi-Step Sequence [6][7]

This protocol outlines a common multi-step approach for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core, a prevalent scaffold in medicinal chemistry.

Step 1: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

-

Start with a suitable piperidine derivative, for example, a 4-amino-4-(cyanomethyl)piperidine derivative.

-

Protect the exocyclic amine with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

-

Hydrolyze the nitrile group to a carboxylic acid.

-

Perform an intramolecular amide bond formation to close the five-membered ring, often using a coupling agent like HATU or EDC.

Step 2: Deprotection to Yield 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride [6]

-

Dissolve the tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethyl acetate).

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.

-

The resulting solid is the hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one, which can often be used directly in subsequent reactions or further purified by recrystallization.

Key Diazaspiro Scaffolds and Their Significance

The evolution of synthetic methodologies has led to the accessibility of a wide array of diazaspiro scaffolds, each with unique structural features and applications.

| Diazaspiro Scaffold | Key Features | Significance in Drug Discovery |

| Diazaspiro[3.3]heptanes | Highly rigid, strained system. Provides precise exit vectors for substituents. | Emerging as a bioisostere for piperazine and other cyclic amines. Offers improved physicochemical properties. |

| Diazaspiro[4.4]nonanes | Fused five-membered rings. Offers a compact and rigid core. | Explored as scaffolds for CNS-active compounds and enzyme inhibitors. |

| Diazaspiro[4.5]decanes | Combination of a five- and six-membered ring. Provides a versatile and synthetically accessible scaffold. | Widely used in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. |

| Diazaspiro[5.5]undecanes | Two fused six-membered rings. Offers a larger and more flexible scaffold compared to smaller systems. | Investigated for applications in areas such as metabolic diseases and central nervous system disorders. |

The Future of Diazaspiro Compounds: An Ever-Expanding Frontier

The field of diazaspiro chemistry continues to be an area of active research and development. Advances in catalysis, diversity-oriented synthesis, and computational chemistry are enabling the design and synthesis of increasingly complex and sophisticated diazaspiro compounds.[8] The unique three-dimensional topology of these scaffolds ensures their continued importance in the pursuit of novel therapeutics that can address challenging biological targets. As our understanding of the intricate interplay between molecular structure and biological function deepens, the star of the diazaspiro scaffold is poised to shine even brighter in the firmament of medicinal chemistry.

Visualizing the Synthetic Landscape

The following diagrams illustrate key conceptual workflows in the synthesis of diazaspiro compounds.

Caption: General Workflow for Intramolecular Cyclization to form Diazaspiro Compounds.

References

-

Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. (2017). Letters in Drug Design & Discovery, 14(7). [Link]

-

A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). Tetrahedron, 71(20), 3245-3253. [Link]

-

Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. (1998). Tetrahedron, 54(36), 10855-10874. [Link]

-

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2018). Molbank, 2018(4), M1014. [Link]

-

Wikipedia. Spiro compound. [Link]

-

Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., ... & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

-

Nagendrappa, G. (2005). Johann Friedrich Wilhelm Adolf von Baeyer. Resonance, 10(7), 77-85. [Link]

-

Wikipedia. Adolf von Baeyer. [Link]

-

Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009-3012. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Dimensions in Chemical Space: Frontier Research Areas for Spirocyclic Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland – The Spirocyclic Advantage in Modern Chemistry

For decades, synthetic and medicinal chemistry has been dominated by flat, two-dimensional aromatic structures. While foundational, this "flatland" approach has led to a saturation of well-explored chemical space, often yielding compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. Spirocyclic compounds, defined by their unique architecture of two rings sharing a single, common atom (the spirocenter), represent a decisive shift into the third dimension. This structural feature imparts a rigid, well-defined, and spatially complex scaffold that offers a compelling solution to many of the challenges faced in modern drug discovery and materials science.

The forced orthogonality of the two ring systems in a spirocycle introduces a level of three-dimensional complexity that is difficult to achieve with traditional fused or bridged ring systems. This has profound implications:

-

Exploration of Novel Chemical Space: The 3D nature of spirocycles allows for the presentation of substituents in precise vectors, enabling interaction with biological targets in ways that are inaccessible to planar molecules.

-

Improved Physicochemical Properties: The disruption of planarity often leads to a decrease in crystal lattice energy and an increase in solubility—a critical parameter for drug bioavailability. Furthermore, the quaternary spirocenter can shield adjacent functional groups from metabolic enzymes, enhancing metabolic stability and pharmacokinetic profiles.

-

Scaffold Rigidity and Pre-organization: The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target, which can translate into higher binding affinity and selectivity.

This guide provides a technical overview of the most promising and dynamic research areas for spirocyclic compounds, moving beyond simple descriptions to explain the underlying scientific rationale and methodologies driving innovation in the field. We will explore cutting-edge synthetic strategies, delve into their application as next-generation therapeutic agents, and examine their emerging roles in catalysis and materials science.

Part 1: The New Architecture of Synthesis – Innovations in Spirocycle Construction

The primary hurdle to the broader adoption of spirocyclic scaffolds has historically been the synthetic challenge of constructing the sterically congested quaternary spirocenter with high efficiency and stereocontrol. However, recent years have witnessed a surge in powerful synthetic methodologies that have rendered these complex structures more accessible.

Asymmetric Catalysis: Mastering Stereochemistry

The creation of a chiral spirocenter is of paramount importance, as the biological activity of enantiomers can differ dramatically. Asymmetric catalysis has emerged as the most elegant solution.

A key strategy involves the intramolecular cyclization of a prochiral precursor, guided by a chiral catalyst. For instance, organocatalysis has proven particularly effective. Chiral phosphoric acids or secondary amines can activate substrates for highly enantioselective intramolecular Michael additions or Friedel-Crafts-type alkylations to forge the spirocyclic core.

Causality in Catalyst Selection: The choice of catalyst is dictated by the nature of the substrate and the desired transformation. For example, a chiral phosphoric acid catalyst acts as a bifunctional catalyst; its Brønsted acidity activates an electrophile (e.g., an imine), while its conjugate base orients the nucleophile through hydrogen bonding, creating a highly organized transition state that directs the stereochemical outcome of the cyclization.

Cascade and Domino Reactions: The Elegance of Efficiency

Cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly atom- and step-economical approach to complex spirocycles. These reactions are not merely efficient; they allow for the rapid assembly of molecular complexity from simple starting materials.

A classic example is the dearomative spirocyclization of indoles. An indole derivative bearing a tethered nucleophile can undergo a sequence initiated by an oxidative dearomatization, followed by an intramolecular nucleophilic attack to form the spiro-indoline scaffold. This strategy leverages the inherent reactivity of the indole nucleus to build complexity rapidly.

Experimental Protocol: Representative Organocatalytic Spirocyclization

This protocol outlines a general procedure for the enantioselective synthesis of a spiro-oxindole via an intramolecular Michael addition, a common strategy in the field.

Materials:

-

N-protected isatin derivative with a Michael acceptor tether (e.g., an α,β-unsaturated ester).

-

Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether).

-

Organic acid co-catalyst (e.g., benzoic acid).

-

Anhydrous, non-polar solvent (e.g., toluene or dichloromethane).

-

Inert atmosphere (Nitrogen or Argon).

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the isatin-derived substrate (1.0 eq).

-

Dissolve the substrate in the anhydrous solvent (concentration typically 0.1 M).

-

Add the chiral secondary amine catalyst (0.1 - 0.2 eq) and the organic acid co-catalyst (0.1 - 0.2 eq).

-

Stir the reaction mixture at the designated temperature (ranging from -20 °C to room temperature, optimized for selectivity).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched spiro-oxindole.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Diagram: Workflow for Asymmetric Spirocyclization

Below is a generalized workflow illustrating the key stages from substrate design to final product analysis in an asymmetric spirocyclization campaign.

Caption: A typical workflow for developing an asymmetric spirocyclization reaction.

Part 2: Medicinal Chemistry Frontiers – Spirocycles as Next-Generation Therapeutics

The unique 3D topology of spirocyclic scaffolds makes them ideal for designing potent and selective inhibitors of challenging biological targets, such as protein-protein interactions (PPIs) and enzymes with shallow binding pockets.

Spiro-Oxindoles in Oncology

The spiro-oxindole core is a privileged scaffold in medicinal chemistry, most notably as the foundation for inhibitors of the MDM2-p53 interaction. The p53 tumor suppressor protein is negatively regulated by MDM2. Inhibiting this interaction can reactivate p53, triggering apoptosis in cancer cells. Spiro-oxindoles have been designed to mimic the key interactions of the p53 peptide in the MDM2 binding pocket, with substituents on the spirocyclic framework precisely positioned to occupy hydrophobic pockets, leading to high-affinity binding.

Spiro-Piperidines in Neuroscience

Spiro-piperidine motifs are increasingly explored for central nervous system (CNS) targets. Their non-planar, saturated nature often leads to improved metabolic stability and membrane permeability compared to their aromatic counterparts. They serve as valuable scaffolds for developing ligands for G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a range of neurological and psychiatric disorders. The rigid spirocyclic core helps to lock the piperidine ring into a specific conformation, which can be crucial for selective receptor subtype binding.

Table: Representative Spirocyclic Scaffolds in Drug Discovery

| Spirocyclic Scaffold | Therapeutic Area | Example Target(s) | Key Advantages |

| Spiro-oxindole | Oncology | MDM2-p53, Kinases | 3D projection of functional groups into binding pockets, privileged scaffold |

| Spiro-piperidine | Neuroscience | GPCRs, Ion Channels, Transporters | Improved CNS drug-like properties (solubility, metabolic stability) |

| Spiro[3.3]heptane | General Drug Discovery | Bioisosteric replacement for tert-butyl & phenyl groups | Introduction of 3D character, reduced lipophilicity |

| Spiro-hydantoin | Metabolic Diseases | Aldose Reductase | Rigid scaffold presenting key hydrogen bonding motifs |

Diagram: Spirocyclic Inhibitor Modulating a Signaling Pathway

This diagram illustrates the mechanism of a spirocyclic MDM2 inhibitor, which prevents the degradation of the p53 tumor suppressor.

Caption: Mechanism of action for a spirocyclic MDM2 inhibitor in cancer therapy.

Part 3: Expanding Horizons – Spirocycles in Catalysis and Materials Science

While medicinal chemistry remains the dominant application, the unique stereoelectronic properties of spirocycles are creating new opportunities in other fields.

Chiral Ligands for Asymmetric Catalysis

The rigidity and well-defined chiral environment of spirocyclic backbones make them exceptional platforms for designing chiral ligands. Ligands based on scaffolds like SPINOL (1,1'-spirobiindane-7,7'-diol) and SPRIX (spirobifluorene-based bis(isoxazoline)) create deep chiral pockets around a metal center. This steric enforcement dictates the trajectory of incoming substrates, enabling extremely high levels of enantioselectivity in a wide range of transformations, including hydrogenations, cycloadditions, and cross-coupling reactions.

Organic Electronics and Materials

In materials science, spirobifluorene derivatives are a cornerstone of organic light-emitting diode (OLED) technology. The spiro-linkage prevents the π-systems of the two fluorene units from being coplanar. This orthogonal arrangement disrupts π-stacking and aggregation in the solid state, which would otherwise quench fluorescence. This leads to materials with high photoluminescence quantum yields, excellent thermal stability, and good charge-transport properties, making them ideal for use in the emissive and charge-transport layers of OLED devices.

Conclusion and Future Outlook

Spirocyclic compounds have transitioned from being a synthetic curiosity to a mainstream tool for addressing critical challenges across the chemical sciences. The convergence of powerful synthetic methods and a deeper understanding of the structure-property relationships governing these 3D scaffolds has unlocked their immense potential.

Future research will likely focus on:

-

DNA-Encoded Libraries (DELs): The integration of spirocyclic fragments into DELs will allow for the screening of billions of unique 3D structures against a vast array of biological targets, accelerating the discovery of novel hits.

-

Photoredox and Electrochemical Synthesis: These emerging synthetic techniques offer new pathways to access novel spirocyclic cores under mild conditions, further expanding the accessible chemical space.

-

Functional Materials: The design of novel spirocyclic architectures for applications beyond OLEDs, such as porous materials for gas storage or chiral selectors for separation science, represents a fertile ground for innovation.

The journey into the third dimension of chemical space, led by spirocyclic compounds, is well underway. For researchers in drug discovery, catalysis, and materials science, mastering the synthesis and application of these unique structures is no longer just an opportunity, but a necessity for staying at the cutting edge of innovation.

References

-

Title: The growing impact of spirocycles in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

-

Title: Construction of Spiro-Oxindoles: A Review of Recent Developments Source: Chemistry – An Asian Journal URL: [Link]

-

Title: Spiro-Compounds: A Privileged Scaffold for the Design of Potent and Selective Therapeutic Agents Source: Molecules URL: [Link]

-

Title: Spirobifluorene-Based Materials for Organic Electronics Source: Advanced Materials URL: [Link]

-

Title: Asymmetric Organocatalysis in Spirocyclization Source: Chemical Society Reviews URL: [Link]

A Researcher's Guide to Elucidating the Mechanism of Action of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate and its Derivatives

Prepared by: A Senior Application Scientist

Abstract

The 4,10-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active agents. This technical guide focuses on tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, a key synthetic intermediate. While a direct mechanism of action for this specific molecule is not established, its structural features—a rigid spirocyclic core, a lactam moiety, and a Boc-protected amine—position it as a versatile precursor for novel therapeutics. This document provides a comprehensive framework for drug development professionals to investigate and determine the mechanism of action of new chemical entities derived from this scaffold. We will explore the therapeutic landscape of related compounds and present a logical, multi-tiered experimental workflow, from initial target identification to detailed mechanistic studies, complete with validated protocols and data interpretation strategies.

Structural Deconstruction and Strategic Importance

This compound (CAS: 923009-54-5) is a molecule of significant interest not as an end-state therapeutic, but as a strategic building block.[1] Its structure merits a detailed analysis:

-

The 4,10-Diazaspiro[5.5]undecane Core: This rigid, three-dimensional spirocyclic system is not merely a molecular backbone; it is a "privileged scaffold." Its defined conformational rigidity allows for the precise spatial orientation of appended functional groups, a critical feature for achieving high-affinity and selective interactions with biological targets.[2]

-

The 5-Oxo (Lactam) Moiety: The presence of a lactam ring introduces a polar, hydrogen-bond-accepting feature. Lactam-containing compounds are prevalent in pharmacology, from the iconic β-lactam antibiotics to modern anticancer agents.[3][4] This group can serve as a key pharmacophoric element or be modified to explore structure-activity relationships (SAR).

-

The 10-Carboxylate (Boc Protecting Group): The tert-butyloxycarbonyl (Boc) group is a clear indicator of the molecule's role as a synthetic intermediate. It protects the secondary amine at the 10-position, allowing for selective chemical modification at the 4-position nitrogen. Subsequent deprotection of the Boc group provides a handle for further diversification, enabling the creation of a chemical library for screening.

Given these features, the primary utility of this compound is in the synthesis of novel, pharmacologically active derivatives. The core directive for a researcher is therefore not to characterize the intermediate itself, but to use it as a launchpad for discovering new drugs and elucidating their mechanisms.

The Therapeutic Landscape of Diazaspiro[5.5]undecane Analogs

The versatility of the diazaspiro[5.5]undecane scaffold is demonstrated by the wide range of biological targets its derivatives have been shown to modulate. This diversity underscores the importance of a systematic approach to identifying the specific mechanism of any new analog.

| Scaffold Class | Biological Target(s) | Therapeutic Area | Reported Activity (IC50/Ki) |

| 1,9-Diazaspiro[5.5]undecanes | Acetyl-CoA Carboxylase (ACC1/ACC2) | Metabolic Disorders | 3 - 11 nM[2][5] |

| 1,9-Diazaspiro[5.5]undecanes | Neuropeptide Y (NPY) Y5 Receptor | Obesity | < 100 nM[6] |

| 3,9-Diazaspiro[5.5]undecanes | GABA-A Receptor | Neuroscience (Antagonist) | 180 nM (Ki)[7] |

| 1-Oxa-4,9-diazaspiro[5.5]undecanes | µ-Opioid Receptor (Agonist) / σ1 Receptor (Antagonist) | Pain Management | Dual activity in nM range |

| 1,4,9-Triazaspiro[5.5]undecan-2-ones | METTL3 | Oncology | 4.6 - 5.8 µM (initial hits)[8] |

This table illustrates that modifications to the core structure, including the number and position of heteroatoms and the nature of substituents, can dramatically shift the therapeutic target. Therefore, a de novo investigation is required for any new derivative of this compound.

An Investigative Framework for Mechanism of Action (MoA) Elucidation

We propose a tiered approach to MoA determination, beginning with broad, unbiased screening and progressively narrowing the focus to specific, hypothesis-driven validation.

Caption: A tiered workflow for MoA elucidation.

Detailed Experimental Methodologies

This section provides actionable, step-by-step protocols for the key experimental stages outlined in the workflow.

Tier 1: Target Identification

The first principle is to determine if a derivative has a biological effect and, if so, to identify its molecular target without prior bias.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method for confirming target engagement in a cellular environment.[4][9][10] It relies on the principle that a protein's thermal stability changes upon ligand binding.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HEK293 for initial screening, or a disease-relevant line) to ~80% confluency.

-

Treat cells with the test compound (e.g., at 10 µM) or vehicle (DMSO) control for 1-2 hours in culture medium.

-

-

Thermal Challenge:

-

Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

-

-

Lysis and Protein Separation:

-

Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Protein Detection and Analysis:

-

Transfer the supernatant (soluble fraction) to a new tube.

-

Analyze the amount of a specific protein remaining in the soluble fraction by Western Blot or mass spectrometry (for proteome-wide analysis).

-

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Caption: The experimental workflow for CETSA.

Tier 2: Hypothesis Generation & Validation

Once a target or target class is identified, the next step is to confirm the interaction using established biochemical assays.

Protocol 2: Radioligand Binding Assay for Receptor Targets

This assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[11][12]

-

Preparation of Reagents:

-

Prepare a membrane fraction from cells or tissues expressing the receptor of interest.

-

Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) known to bind specifically to the target receptor.

-

Prepare a series of dilutions of the unlabeled test compound.

-

-

Incubation:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound in a binding buffer.

-

Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.